Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Description
Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate is a 1,2,4-triazole derivative characterized by a cyclohexyl group at position 4 of the triazole ring, a (4-methoxybenzoyl)amino-methyl substituent at position 5, and a sulfanylpropanoate ester moiety at position 2. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which enhance binding to biological targets . This compound is likely synthesized via cyclization of thiosemicarbazides or nucleophilic substitution reactions, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-4-30-21(28)15(2)31-22-25-24-19(26(22)17-8-6-5-7-9-17)14-23-20(27)16-10-12-18(29-3)13-11-16/h10-13,15,17H,4-9,14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBFEPXVZKJDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It features a triazole ring, a cyclohexyl group, and a methoxybenzoyl moiety, which are critical for its biological interactions.
- Antitumor Activity : this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown promising results against several bacterial strains and fungi. Its activity can be attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, potentially making it useful in treating inflammatory diseases.
Table 1: Summary of Biological Activity Studies
Case Studies
- Antitumor Activity in Vivo : A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
- Infection Models : In a murine model of bacterial infection, administration of the compound led to a marked decrease in bacterial load in tissues compared to untreated controls, suggesting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase melting points and may enhance thermal stability, whereas electron-donating groups (e.g., methoxy in the target compound) improve solubility .
- Synthetic Yields : Cyclohexyl-substituted derivatives (e.g., 5c) exhibit moderate yields (~62%), likely due to steric hindrance during cyclization .
- Biological Relevance: The (4-methoxybenzoyl)amino group in the target compound may enhance antimicrobial or anti-inflammatory activity compared to nitro or acetylated analogs, as methoxy groups are associated with reduced cytotoxicity .
Pharmacological and Physicochemical Properties
- Antiplatelet/Anticoagulant Activity : Compounds like ZE-3a with pyridine substituents show antiplatelet activity, suggesting that heteroaromatic groups at position 5 enhance interactions with blood coagulation targets . The target compound’s 4-methoxybenzoyl group may similarly modulate platelet aggregation.
- Antimicrobial Potential: Derivatives with nitro groups (e.g., compound 14) exhibit broad-spectrum antimicrobial activity, but the target compound’s methoxy group could reduce oxidative stress, improving selectivity .
- Solubility and Bioavailability: The ethyl propanoate ester in the target compound may enhance membrane permeability compared to acetohydrazide (ZE-3a) or thione (5c) derivatives .
Crystallographic and Computational Insights
While crystallographic data for the target compound are unavailable, SHELX software (used in structural validation of analogous triazoles ) predicts that the cyclohexyl group induces a chair conformation, minimizing steric clashes. Molecular docking studies on similar compounds suggest that the sulfanylpropanoate chain occupies hydrophobic pockets in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
